molecular formula C13H13BO2 B6333997 2-Methylbiphenyl-4-ylboronic acid CAS No. 1383628-42-9

2-Methylbiphenyl-4-ylboronic acid

Cat. No.: B6333997
CAS No.: 1383628-42-9
M. Wt: 212.05 g/mol
InChI Key: OAIKVRYFBYWFFS-UHFFFAOYSA-N
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Description

2-Methylbiphenyl-4-ylboronic acid is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.1008598 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methyl-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIKVRYFBYWFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methylbiphenyl-4-ylboronic acid CAS 491595-36-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid

Part 1: Executive Summary

2-Methylbiphenyl-4-ylboronic acid (CAS 491595-36-9) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Unlike simple phenylboronic acids, this compound introduces a 2'-methyl-[1,1'-biphenyl] moiety. The presence of the ortho-methyl group on the distal ring induces a permanent torsional twist between the two phenyl rings, preventing coplanarity.

In drug discovery, this "twisted" conformation is a privileged structural motif. It mimics the hydrophobic core of bioactive ligands while improving solubility and metabolic stability compared to planar polyaromatic systems. This monograph details the physicochemical properties, mechanistic challenges in catalysis (specifically steric hindrance during transmetallation), and optimized protocols for its synthesis and utilization.

Part 2: Chemical Profile & Physicochemical Properties

Nomenclature Note: The CAS name denotes the boronic acid function at position 4 of the primary ring, with a phenyl substituent at position 1, which itself bears a methyl group at its ortho (2') position.

PropertyData
CAS Number 491595-36-9
Chemical Formula C₁₃H₁₃BO₂
Molecular Weight 212.05 g/mol
Appearance White to off-white powder
Melting Point 241–245 °C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in hexanes.[1][2][3]
pKa (Calculated) ~8.5 (Boronic acid ionization)
Storage 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
Stability Prone to protodeboronation under strong acidic conditions or high heat (>100°C) in protic solvents.

Part 3: Mechanistic Insight – The "Orthogonal Twist"

The defining feature of CAS 491595-36-9 is the steric clash introduced by the 2'-methyl group. This has two critical consequences for the researcher:

  • Structural Conformation: The steric repulsion between the 2'-methyl group and the protons at the 2/6 positions of the boronic acid-bearing ring forces the biphenyl system into a non-planar conformation (dihedral angle typically 60–90°). This reduces

    
    -conjugation across the rings but creates a distinct 3D shape often required for binding into deep hydrophobic pockets in enzymes (e.g., Kinase inhibitors, PD-1/PD-L1 modulators).
    
  • Reactivity (The "Suzuki Slowdown"): In Palladium-catalyzed cross-couplings, this boronic acid acts as a nucleophile. However, the bulk of the biphenyl system—specifically the ortho-methyl group—can retard the transmetallation step of the catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in sluggish reaction rates or homocoupling side products.

Expert Recommendation: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to accelerate transmetallation and stabilize the oxidative addition complex.

Part 4: Experimental Protocols

Protocol A: Synthesis of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic Acid

Rationale: Direct electrophilic borylation is difficult. The most reliable route is Lithium-Halogen exchange of the corresponding bromide.

Reagents:

  • 4-Bromo-2'-methylbiphenyl (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

  • Triisopropyl borate (B(OiPr)₃, 1.5 equiv)

  • Anhydrous THF (0.2 M concentration)

  • 2N HCl (for hydrolysis)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon. Charge with 4-Bromo-2'-methylbiphenyl and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation on the methyl group.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns a yellow/orange hue.

  • Borylation: Add Triisopropyl borate dropwise. Stir at -78 °C for 30 mins, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

  • Hydrolysis: Quench the reaction with 2N HCl (aqueous) until pH < 3. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetonitrile/Water or precipitate from CH₂Cl₂/Hexanes. Note: Silica chromatography is not recommended due to streaking; if necessary, add 1% Acetic Acid to the eluent.

Protocol B: Optimized Cross-Coupling (The "S-Phos" Method)

Rationale: Overcoming the steric hindrance of the 2'-methyl group requires a highly active catalyst system.

Reagents:

  • (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (1.2 equiv)

  • Aryl Halide (Electrophile, 1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Workflow:

  • Combine aryl halide, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄ in a reaction vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene/Water.

  • Heat to 100 °C for 4–12 hours.

  • Monitor by HPLC/LC-MS. The S-Phos ligand creates a spacious pocket around the Pd center, facilitating the entry of the bulky biphenyl boronic acid.

Part 5: Visualization & Logic

Diagram 1: Mechanistic Pathway & Steric Challenge

This diagram illustrates the Suzuki-Miyaura cycle, highlighting the specific "Steric Bottleneck" caused by the 2'-methyl group during transmetallation.

SuzukiMechanism cluster_warning Critical Control Point Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-X formed) Start->OxAdd + Ar-X TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Start Regeneration ArX Aryl Halide (Ar-X) ArX->Start Boronic (2'-Methyl-[1,1'-biphenyl]-4-yl) boronic acid Base Base (OH-) Boronic->Base Activation Base->TransMet Nucleophilic Attack

Caption: The Transmetallation step (Red) is the rate-limiting step for this hindered substrate. Bulky ligands (S-Phos) are required to widen the coordination sphere.

Diagram 2: Synthesis & Purification Workflow

A decision tree for the preparation and isolation of the target compound.

SynthesisWorkflow Raw 4-Bromo-2'-methylbiphenyl Reaction 1. n-BuLi (-78°C) 2. B(OiPr)3 Raw->Reaction Quench Acidic Hydrolysis (pH < 3) Reaction->Quench Crude Crude Boronic Acid Quench->Crude Check Purity Check (H-NMR) Crude->Check Recryst Recrystallize: Acetonitrile/H2O Check->Recryst >85% Pure Col Column Chromatography: (DCM/MeOH + 1% AcOH) Check->Col <85% Pure Final Pure Product (White Solid) Recryst->Final Col->Final

Caption: Workflow for isolating CAS 491595-36-9. Recrystallization is preferred to avoid anhydride formation on silica columns.

Part 6: Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Avoid dust formation. Use a fume hood. Wear nitrile gloves and safety glasses.

  • Dehydration Risk: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible with the addition of water/base during the coupling reaction, but can complicate NMR analysis (broad peaks).

    • QC Tip: If NMR integration is off, add a drop of D₂O to the NMR tube to hydrolyze any boroxine back to the monomeric acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Wu, Y., et al. (2020).[4][5] Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.[5] Link

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link

Sources

(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 491595-36-9) is a specialized organoboron intermediate critical to modern medicinal chemistry and materials science. Unlike simple phenylboronic acids, this compound features a biaryl core with an ortho-methyl substitution. This structural nuance introduces steric torsion between the phenyl rings, disrupting planarity and increasing solubility—a vital trait for optimizing drug-like properties (DLPs) in fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its physicochemical identity, structural behavior, synthetic pathways, and applications in Suzuki-Miyaura cross-coupling protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

The accurate characterization of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is essential for stoichiometry calculations in catalytic cycles.

Core Data Table
PropertySpecification
Chemical Name (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
CAS Number 491595-36-9
Molecular Formula C₁₃H₁₃BO₂
Molecular Weight 212.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 232–245 °C (Decomposition)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents
Purity Standard ≥95.0% (HPLC/Titration)
Structural Topology

The molecule consists of two phenyl rings connected by a single C-C bond (C1-C1').

  • Ring A (Functionalized): Substituted at the C4 position with a boronic acid group [-B(OH)₂].

  • Ring B (Steric Modulator): Substituted at the C2' position with a methyl group [-CH₃].

Key Structural Feature: The 2'-methyl group creates steric hindrance with the protons of Ring A. This forces the two aromatic rings to twist out of coplanarity, adopting a non-planar dihedral angle. This "twist" is crucial in drug design for filling hydrophobic pockets that require 3D geometry rather than flat aromatic stacks.

Structural Visualization

The following diagram illustrates the connectivity and the steric interaction zone.

ChemicalStructure cluster_properties Structural Properties RingA Phenyl Ring A (C1-C6) RingB Phenyl Ring B (C1'-C6') RingA->RingB C1-C1' Bond (Biaryl Axis) Boron Boronic Acid -B(OH)₂ (Position 4) RingA->Boron C4 Position Twist Non-Planar Geometry (Dihedral Twist) RingA->Twist Methyl Methyl Group -CH₃ (Position 2') RingB->Methyl C2' Position (Steric Clash) Methyl->Twist Induces

Caption: Schematic connectivity of (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid highlighting the steric influence of the 2'-methyl group.

Synthetic Methodology

Synthesizing biaryl boronic acids requires a strategy that avoids self-coupling and manages the reactivity of the boronic acid moiety. The most robust industrial route involves a sequential Suzuki coupling followed by a Miyaura borylation.

Step-by-Step Protocol
Phase 1: Construction of the Biaryl Core
  • Reagents: 1-Bromo-4-iodobenzene (1.0 eq), 2-Methylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: Reflux (90°C) for 12 hours under N₂.

  • Mechanism: Chemoselective Suzuki coupling occurs at the weaker C-I bond first, leaving the C-Br bond intact for the next step.

  • Intermediate: 4-Bromo-2'-methyl-1,1'-biphenyl.

Phase 2: Miyaura Borylation (Conversion to Boronate)
  • Reagents: Intermediate (from Phase 1), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 80°C for 6–10 hours.

  • Product: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester.

Phase 3: Hydrolysis (Deprotection)
  • Reagents: Pinacol ester, NaIO₄ (3.0 eq), NH₄OAc (aq).

  • Conditions: Stir at RT for 12h, followed by acidic workup.

  • Final Yield: ~75-85% overall.

Synthesis Workflow Diagram

SynthesisPathway Start1 1-Bromo-4-iodobenzene Step1 Step 1: Chemoselective Suzuki Coupling Cat: Pd(PPh₃)₄, Base: Na₂CO₃ Target: C-I Bond Start1->Step1 Start2 2-Methylphenylboronic acid Start2->Step1 Inter Intermediate: 4-Bromo-2'-methyl-1,1'-biphenyl Step1->Inter Step2 Step 2: Miyaura Borylation Reagent: B₂pin₂, Cat: Pd(dppf)Cl₂ Target: C-Br Bond Inter->Step2 Step3 Step 3: Oxidative Hydrolysis Reagent: NaIO₄ / Acidic Workup Step2->Step3 Product FINAL PRODUCT: (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid MW: 212.06 Step3->Product

Caption: Sequential synthesis workflow via chemoselective Suzuki coupling and Miyaura borylation.

Applications in Drug Discovery[3][7][8]

Privileged Scaffold Analysis

In medicinal chemistry, the biphenyl motif is a "privileged structure" found in numerous bioactive compounds (e.g., angiotensin II receptor antagonists). The (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid serves as a modular building block to introduce this motif.

  • Suzuki-Miyaura Cross-Coupling: It is primarily used as the nucleophilic partner to couple with aryl halides (Cl, Br, I) or triflates.

  • Bioisosterism: The boronic acid group itself can act as a transition-state mimic for serine proteases or as a covalent trap in proteasome inhibitors (similar to Bortezomib), although in this specific molecule, it is usually a transient handle for C-C bond formation.

Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines).

  • Verification: Before use, run a ¹H NMR. If the peak integration suggests dehydration, the compound can be re-hydrated by stirring in aqueous THF or used as-is (boroxines hydrolyze in situ under basic Suzuki conditions).

  • Storage: Store at 2–8°C under inert gas (Argon) to prevent protodeboronation (cleavage of the C-B bond), which can occur slowly in the presence of moisture and air.

References

  • Howei Pharm. (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid Product Specifications. Retrieved from 1

  • Cymit Quimica. Chemical Properties and CAS Registry for (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid. Retrieved from 2

  • National Institutes of Health (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from 3

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from 4

  • Sigma-Aldrich. 4-Biphenylboronic acid Properties (Comparative Data). Retrieved from

Sources

An In-Depth Technical Guide to 2-Methylbiphenyl-4-ylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylbiphenyl-4-ylboronic acid, a valuable reagent in modern organic synthesis. The document details its physical and chemical properties, offers insights into its synthesis and characterization, and explores its applications, particularly in the realm of cross-coupling reactions. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties of this compound

This compound, also known as (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, is an organoboron compound with the chemical formula C₁₃H₁₃BO₂.[1][2] It belongs to the class of arylboronic acids, which are widely utilized as key building blocks in the synthesis of complex organic molecules.

Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acidN/A
CAS Number 491595-36-9[1][2]
Molecular Formula C₁₃H₁₃BO₂[1][2]
Molecular Weight 212.06 g/mol [1][2]
Physical Appearance White to off-white crystalline powder[3]
Melting Point Data not availableN/A

Note on Melting Point: A definitive, experimentally determined melting point for this compound is not consistently reported in publicly available literature or supplier specifications. This may be due to several factors, including the compound's potential to dehydrate and form its anhydride upon heating, which can lead to a broad melting range or decomposition. For comparison, the closely related isomer, (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, has a reported melting point of 138 °C.[3] Researchers should be aware of this and may need to characterize the compound by other means.

Synthesis and Purification

The synthesis of arylboronic acids like this compound is typically achieved through one of several established synthetic routes. A common and versatile method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Generalized Synthetic Workflow

G cluster_0 Grignard Route cluster_1 Alternative Suzuki Route A 2-Bromotoluene D Grignard Reagent Formation A->D J Suzuki-Miyaura Coupling A->J Couples with B Magnesium (Mg) B->D C Anhydrous Ether or THF C->D F Reaction with Borate Ester D->F Reacts with E Triisopropyl borate E->F G Acidic Workup (e.g., HCl) F->G H This compound G->H I 4-Bromophenylboronic acid pinacol ester I->J K Hydrolysis J->K K->H

Figure 1. Common synthetic routes to this compound.

Step-by-Step Experimental Protocol (Grignard Method)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromo-2-methylbiphenyl in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature to prevent the formation of byproducts.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl system and a singlet for the methyl group. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbon atom attached to the boron, which typically appears in a characteristic chemical shift range.

  • ¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a particularly useful technique for characterizing boronic acids. The chemical shift of the boron atom provides information about its coordination environment and can be used to study its interactions with other molecules, such as diols.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

Key Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of complex organic molecules.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

G A This compound F Suzuki-Miyaura Coupling A->F B Aryl/Vinyl Halide or Triflate (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Activates E Solvent (e.g., Toluene, Dioxane, Water) E->F Medium G Coupled Product (Ar-R) F->G H Boronic Acid Byproduct F->H

Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The biphenyl moiety is a common structural motif in many biologically active compounds and functional materials. The ability to introduce the 2-methylbiphenyl group into a target molecule via Suzuki-Miyaura coupling makes this compound a valuable building block in:

  • Pharmaceutical Research: The synthesis of novel drug candidates containing the biphenyl scaffold. The methyl group can provide steric bulk and influence the conformational properties of the final molecule, which can be crucial for its biological activity.

  • Materials Science: The development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where the electronic and photophysical properties of the biphenyl core can be fine-tuned.

Handling, Storage, and Safety

Like most boronic acids, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.

  • Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. While its physical properties, particularly its melting point, may not be as well-defined as some other boronic acids, its utility in Suzuki-Miyaura cross-coupling reactions is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

  • (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 95+% - Howei Pharm. (URL: [Link])

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (URL: [Link])

Sources

Comparative Analysis: 2-Methyl vs. 4-Methyl Biphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, physicochemical, and reactive differences between 2-methylbiphenyl-4-boronic acid and 4'-methylbiphenyl-4-boronic acid . It focuses on the critical impact of methyl substitution patterns (ortho vs. para) on biaryl conformation, electronic conjugation, and application in medicinal chemistry and materials science.

Conformational Control and Reactivity in Biaryl Scaffolds

Part 1: Executive Technical Summary

In the design of biaryl scaffolds for drug discovery and organic electronics, the position of methyl substitution dictates the molecular geometry and electronic communication between the aromatic rings.

  • 2-Methylbiphenyl-4-boronic acid (Ortho-substituted): Characterized by a non-planar, twisted conformation due to steric repulsion between the ortho-methyl group and the hydrogen atoms of the adjacent phenyl ring. This "ortho-effect" restricts rotation, reduces

    
    -conjugation, and improves solubility.
    
  • 4'-Methylbiphenyl-4-boronic acid (Para-substituted): Adopts a more linear, planar geometry allowing for extended

    
    -conjugation. It typically exhibits higher crystallinity, higher melting points, and is used as a linear spacer or mesogen in liquid crystals.
    

Key Differentiator: The 2-methyl isomer is a tool for escaping "Flatland" in drug design, increasing three-dimensionality (Fsp3 character mimicry), whereas the 4-methyl isomer is a linear extender optimizing stacking interactions.

Part 2: Structural & Physicochemical Analysis

Structural Isomerism and Steric Impact

The primary difference lies in the location of the methyl group relative to the biaryl axis (the C1-C1' bond).

  • Isomer A: 2-Methyl-[1,1'-biphenyl]-4-ylboronic acid

    • Methyl Position: C2 (Ortho to the biaryl bond).

    • Steric Consequence: The methyl group (Van der Waals radius ~2.0 Å) clashes with the ortho-hydrogens (C2'/C6') of the opposing phenyl ring.

    • Dihedral Angle: Forces the rings to twist to an angle of ~60–90° to minimize

      
       strain.
      
    • Electronic Result: Disrupted orbital overlap between Ring A and Ring B; blue-shifted UV absorption.

  • Isomer B: 4'-Methyl-[1,1'-biphenyl]-4-ylboronic acid

    • Methyl Position: C4' (Para to the biaryl bond).

    • Steric Consequence: Negligible steric influence on the biaryl bond.

    • Dihedral Angle: Typical biphenyl twist (~30–45° in solution, often planar in solid state due to packing).

    • Electronic Result: Extended conjugation; red-shifted UV absorption.

Visualization of Steric Pathway

Biphenyl_Isomers cluster_0 2-Methyl Isomer (Ortho) High Steric Twist cluster_1 4'-Methyl Isomer (Para) Linear Extension node_2Me 2-Methylbiphenyl Core twist Twisted Conformation (Dihedral ~90°) node_2Me->twist Steric Clash (Me vs H) prop_2 Properties: - High Solubility - Reduced Conjugation - 3D Topology twist->prop_2 node_4Me 4'-Methylbiphenyl Core planar Planar/Linear Conformation (Dihedral ~30°) node_4Me->planar No Steric Hindrance prop_4 Properties: - High Crystallinity - Extended Conjugation - Stacking Interactions planar->prop_4

Figure 1: Mechanistic flow illustrating how methyl positioning dictates conformational entropy and downstream physicochemical properties.

Physicochemical Comparison Table
Feature2-Methylbiphenyl-4-boronic acid4'-Methylbiphenyl-4-boronic acid
CAS Number 183296-60-2 (Typical analog)100124-06-9
Geometry Twisted (Non-planar)Linear (Quasi-planar)
Solubility High (Solvents cannot pack efficiently)Moderate to Low (High lattice energy)
Melting Point Lower (Amorphous tendency)Higher (Crystalline)
Electronic Nature Rings electronically decoupledRings electronically conjugated
MedChem Role Increasing

/3D complexity
Linear linker / Spacer

Part 3: Reactivity & Experimental Protocols

Suzuki-Miyaura Cross-Coupling Profile

While both compounds function as nucleophiles in Suzuki coupling, their reactivity differs due to the steric environment of the biaryl core, not the boron center itself (which is at position 4, unhindered in both cases).

  • 2-Methyl Isomer:

    • Challenge: If the electrophile partner is also sterically hindered (e.g., ortho-substituted aryl halide), the formation of the new bond may be sluggish due to the "tetra-ortho" effect or significant steric crowding around the palladium center during reductive elimination.

    • Solution: Use active phosphine ligands (e.g., SPhos, XPhos) that facilitate the coupling of hindered biaryls.

  • 4-Methyl Isomer:

    • Profile: Behaves like a standard phenylboronic acid. High reactivity with standard catalysts (e.g.,

      
      ).
      
    • Issue: Potential for low solubility in aqueous/alcoholic solvents used in standard Suzuki protocols. Requires co-solvents like Toluene or DMF.

Protocol: Synthesis of a Terphenyl via Suzuki Coupling

This protocol describes the coupling of 2-methylbiphenyl-4-boronic acid with 4-bromoanisole. The choice of catalyst reflects the need to accommodate the twist of the nucleophile.

Reagents:

  • Nucleophile: 2-Methylbiphenyl-4-boronic acid (1.2 equiv)

  • Electrophile: 4-Bromoanisole (1.0 equiv)

  • Catalyst:

    
     (1 mol%) / SPhos (2 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and phosphate base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add the pre-complexed Pd/Ligand solution (or add solids and degas again) to the vial.

  • Solvation: Add degassed Toluene and the aqueous base solution.

  • Reaction: Seal and heat to 100°C for 12 hours. The ortho-methyl group prevents efficient

    
    -stacking, often resulting in a homogenous solution faster than the 4-methyl analog.
    
  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Silica gel chromatography. Note: The 2-methyl product will likely elute earlier (higher

    
    ) than a corresponding linear 4-methyl terphenyl due to its twisted, "greasy" ball-like shape preventing strong interaction with the silica stationary phase.
    

Part 4: Applications in Drug Discovery[1][2]

Escaping "Flatland"

Modern medicinal chemistry emphasizes increasing the three-dimensionality of drug candidates to improve selectivity and solubility.

  • The 2-Methyl Advantage: Incorporating the 2-methylbiphenyl motif forces the molecule out of planarity. This disrupts crystal packing (improving solubility) and creates a chiral axis (atropisomerism). Even if the barrier to rotation is low, the time-averaged conformation is non-planar, fitting into globular protein pockets better than flat aromatic sheets.

  • Atropisomerism Risk: If the substituents are large enough (e.g., 2-methyl and 2'-chloro), the rotation may be restricted enough to separate enantiomers. This must be assessed early in development to avoid regulatory issues with racemic mixtures.

Bioisosteric Replacement
  • 4-Methyl: Often used to probe the length of a hydrophobic pocket.

  • 2-Methyl: Used to probe the width or depth of a pocket and to lock a specific conformation that matches the bioactive pose.

Part 5: References

  • Suzuki-Miyaura Cross-Coupling Reaction . Organic Syntheses. [Link]

  • Conformational Control of Biaryls . Nature Reviews Chemistry. (Contextual grounding on atropisomerism in drug design).

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylbiphenyl-4-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the efficiency of this powerful transformation can be significantly hampered by steric hindrance, particularly when one or both coupling partners bear bulky substituents in the ortho position.

2-Methylbiphenyl-4-ylboronic acid presents a classic example of a sterically demanding substrate. The presence of the ortho-methyl group on the biphenyl scaffold introduces significant steric bulk around the boronic acid moiety. This steric impediment can dramatically slow down key steps in the catalytic cycle, leading to low yields, incomplete conversions, and the formation of undesired side products.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the challenges associated with the Suzuki-Miyaura coupling of this compound with a range of aryl halides. We will delve into the mechanistic rationale behind protocol optimization, provide detailed step-by-step procedures, and offer a comprehensive troubleshooting guide.

The Mechanistic Hurdle: Steric Effects in the Catalytic Cycle

Understanding the impact of steric hindrance on the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric bulk, such as the ortho-methyl group in our target boronic acid, primarily impedes the transmetalation and reductive elimination steps.

  • Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the aryl-halide bond to form a Pd(II) species. While less affected by the boronic acid's structure, highly substituted aryl halides can also slow this step.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.[4] The steric clash between the bulky 2-methylbiphenyl group, the aryl halide moiety, and the ligands on the palladium center can create a high-energy transition state, thus hindering this crucial transfer.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. The steric repulsion between the adjacent, bulky aryl groups in the Pd(II) intermediate can make it difficult for them to come into the required proximity for C-C bond formation, thereby impeding reductive elimination.

To overcome these steric barriers, the judicious selection of the catalyst system—specifically the palladium source and the ancillary ligand—is of utmost importance.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling reaction, highlighting the stages where steric hindrance can be a significant barrier.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd2_intermediate inv1 pd2_intermediate->inv1 transmetalation Transmetalation pd2_coupled R¹-Pd(II)L_n-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product inv1->transmetalation + R²-B(OR)₂ (Base Activated) inv2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Reaction Parameters and Optimization Strategies

The success of coupling sterically hindered substrates like this compound hinges on the careful optimization of several key parameters.

1. The Catalyst System: Palladium Source and Ligand Selection

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. While traditional ligands like triphenylphosphine (PPh₃) are often ineffective, bulky and electron-rich monophosphine ligands have proven to be highly successful. These ligands promote the formation of monoligated, 14-electron Pd(0) species, which are more sterically accessible and catalytically active.

  • Recommended Ligands: The Buchwald dialkylbiaryl phosphine ligands are a class of highly effective ligands for challenging Suzuki couplings. Examples include SPhos, XPhos, and RuPhos. These ligands possess bulky biaryl backbones and electron-donating dialkylphosphino groups that accelerate both oxidative addition and reductive elimination.

  • Palladium Precatalysts: While Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, modern precatalysts that are air- and moisture-stable and generate the active Pd(0) species in situ are often more convenient and reproducible. PEPPSI-type precatalysts or palladacycles are excellent choices.[1]

2. The Choice of Base

The base is essential for activating the boronic acid for transmetalation.[4] For sterically hindered substrates, a strong, non-nucleophilic base is often required.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings. Their solubility in the reaction medium and ability to efficiently form the boronate species contribute to their effectiveness.

3. The Solvent System

The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable at the required reaction temperature.

  • Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly employed. Often, the addition of a small amount of water is beneficial as it can aid in dissolving the base and facilitating the formation of the active boronate species.

4. Reaction Temperature

Due to the higher activation energies associated with sterically hindered substrates, elevated temperatures are typically necessary to drive the reaction to completion in a reasonable timeframe.

  • Typical Temperature Range: Reactions are often heated to between 80 °C and 110 °C. The optimal temperature will depend on the specific substrates and solvent used.

ParameterRecommendation for Sterically Hindered CouplingRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., PEPPSI-iPr)Provides a reliable source of Pd(0) for the catalytic cycle.
Ligand Bulky, electron-rich monophosphines (e.g., SPhos, XPhos)Stabilizes the active monoligated Pd(0) species and accelerates key catalytic steps.
Base K₃PO₄, Cs₂CO₃Strong, effective bases for activating the boronic acid without causing significant side reactions.
Solvent 1,4-Dioxane, Toluene, or THF, often with a small amount of waterAprotic polar solvents that are stable at high temperatures and can dissolve the reaction components.
Temperature 80 - 110 °CProvides the necessary energy to overcome the activation barriers of the sterically demanding steps.

Experimental Protocols

The following protocols provide a starting point for the coupling of this compound with representative aryl halides. It is recommended to perform a small-scale test reaction to optimize conditions for a specific substrate pair.

Diagram 2: General Experimental Workflow

This diagram outlines the typical steps involved in setting up and performing the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert catalyst Prepare Catalyst Solution (Pd source + Ligand) in Degassed Solvent inert->catalyst add_catalyst Add Catalyst Solution to the Reaction Vessel catalyst->add_catalyst reaction Heat the Reaction Mixture with Vigorous Stirring add_catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC/MS, or LC/MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of the Pure Product purification->analysis end End analysis->end

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Protocol 1: Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium phosphate (1.0 mmol).

  • In a separate vial, add Pd₂(dba)₃ (0.0075 mmol) and SPhos (0.0165 mmol).

  • Seal the reaction vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • To the vial containing the catalyst and ligand, add degassed 1,4-dioxane (1.0 mL) and stir for 5-10 minutes at room temperature to form the active catalyst.

  • To the reaction vessel, add degassed 1,4-dioxane (1.5 mL) and degassed water (0.25 mL) via syringe.

  • Transfer the prepared catalyst solution to the reaction vessel via syringe.

  • Replace the septum with a screw cap and place the vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of this compound with a More Challenging Aryl Chloride

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • PEPPSI-IPr catalyst (2.0 mol%)

  • Cesium carbonate (Cs₂CO₃), finely ground (2.5 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), this compound (0.75 mmol), cesium carbonate (1.25 mmol), and PEPPSI-IPr catalyst (0.01 mmol).

  • Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (2.5 mL) and degassed water (0.25 mL) to the vessel via syringe.

  • Replace the septum with a screw cap and place the vessel in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality of reagents. 4. Insufficient temperature.1. Use a fresh palladium source and ligand. Consider a more active ligand like XPhos. 2. Ensure rigorous degassing of solvents and the reaction mixture. 3. Use freshly purchased or purified reagents. 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities. 2. Reaction is too slow, allowing for decomposition.1. Use anhydrous solvents and ensure the base is dry. Minimize the amount of water added. 2. Increase catalyst loading or switch to a more active catalyst system to accelerate the desired coupling.
Dehalogenation of Aryl Halide 1. Presence of a hydride source (e.g., certain bases or solvents). 2. Side reaction promoted at high temperatures.1. Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. 2. Attempt the reaction at a slightly lower temperature for a longer duration.
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture.Improve the degassing procedure. Purge the reaction vessel and solvents thoroughly with an inert gas.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates such as this compound presents a formidable challenge that can be overcome through a rational and systematic approach to reaction optimization. The key to success lies in the selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, in conjunction with a strong base and an appropriate solvent system. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to efficiently synthesize complex biaryl and terphenyl structures, thereby facilitating advancements in drug discovery and materials science.

References

  • Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Pure and Applied Chemistry, 74(9), 1533-1540. [Link]

  • ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 10(50), 29837-29859. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 78(10), 253-264. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 2-Methylbiphenyl-4-ylboronic acid pinacol ester via Palladium-Catalyzed Miyaura Borylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methylbiphenyl-4-ylboronic acid pinacol ester, a critical building block in medicinal chemistry and material science. The synthesis is achieved through a palladium-catalyzed Miyaura borylation of 4-bromo-2-methylbiphenyl with bis(pinacolato)diboron (B₂pin₂). We delve into the mechanistic rationale behind the selection of catalysts, reagents, and reaction conditions, offering a self-validating protocol designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this valuable synthetic intermediate.

Introduction and Scientific Rationale

Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for their construction, prized for its mild conditions and broad functional group tolerance.[1][2][3] Arylboronic acids and their corresponding pinacol esters are the cornerstone nucleophilic partners in these transformations. This compound pinacol ester, in particular, serves as a versatile intermediate, allowing for the introduction of the 2-methylbiphenyl moiety into complex molecules.

The protocol detailed herein employs the Miyaura borylation reaction, a robust and high-yielding method for converting aryl halides into arylboronic esters.[4][5] This transformation utilizes a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron (B₂pin₂), a stable and easy-to-handle source of boron.[6] Our choice of starting material, 4-bromo-2-methylbiphenyl, allows for a direct and efficient synthesis of the target compound.

The causality behind our experimental design is rooted in optimizing catalyst efficiency while mitigating common side reactions. The selection of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, potassium acetate (KOAc) as the base, and 1,4-dioxane as the solvent is a well-established system that provides excellent results for this class of transformation.

The Miyaura Borylation: Mechanism and Key Parameters

The catalytic cycle for the Miyaura borylation is a well-elucidated process central to understanding the reaction's requirements.[4][7]

  • Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst, breaking the C-X bond and forming an Ar-Pd(II)-X intermediate. This step is often rate-determining.[7]

  • Transmetalation: This is the crucial C-B bond-forming step. The precise mechanism is debated, but it is understood that the base (e.g., KOAc) plays a critical role. It is believed to form an (acetato)palladium(II) complex, which is more reactive towards transmetalation with the diboron reagent than the corresponding halide complex.[6] The high oxophilicity of boron is a key driving force for this ligand exchange.[6]

  • Reductive Elimination: The final step involves the formation of the C-B bond in the product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of a relatively weak base like potassium acetate is paramount. Stronger bases can promote a subsequent, undesired Suzuki coupling between the newly formed boronic ester product and the remaining aryl halide starting material, leading to oligomeric impurities and reduced yield.[4][6]

Miyaura Borylation Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition ar_x Ar-X (4-Bromo-2-methylbiphenyl) ar_x->pd_complex product Ar-Bpin (Product) b2pin2 B₂(pin)₂ b2pin2->pd_complex base KOAc base->pd_complex transmetalation_complex Ar-Pd(II)(Bpin)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product center

Caption: The catalytic cycle of the Miyaura Borylation reaction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberM.W.Amount (mmol)EquivalentsMass / Volume
4-Bromo-2-methylbiphenyl70566-03-3247.1310.01.02.47 g
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.9411.01.12.79 g
Potassium Acetate (KOAc)127-08-298.1415.01.51.47 g
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.30.03245 mg
1,4-Dioxane (Anhydrous)123-91-188.11--50 mL
Ethyl Acetate141-78-688.11--~300 mL
Hexanes110-54-386.18--~400 mL
Celite® 54561790-53-2---~10 g
Silica Gel (230-400 mesh)7631-86-9---As needed
Experimental Workflow

Experimental Workflow start 1. Reagent Preparation setup 2. Inert Atmosphere Setup (Oven-dried flask, Argon) start->setup addition 3. Reagent Addition (Ar-Br, B₂pin₂, KOAc, Pd catalyst) setup->addition solvent 4. Solvent Addition & Degassing (Anhydrous Dioxane) addition->solvent reaction 5. Reaction (Heat to 90 °C, 16h) solvent->reaction workup 6. Work-up (Cool, Dilute, Filter) reaction->workup extraction 7. Extraction (Wash with H₂O, Brine) workup->extraction purify 8. Purification (Column Chromatography) extraction->purify characterize 9. Characterization (NMR, MS) purify->characterize product Final Product (2-Methylbiphenyl-4-ylboronic acid pinacol ester) characterize->product

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask and a magnetic stir bar. Allow to cool to room temperature under a stream of argon or nitrogen. The potassium acetate should be dried in an oven or by flame-drying under vacuum before use.

  • Reaction Setup: Assemble the flask with a reflux condenser under a positive pressure of argon. To the flask, add 4-bromo-2-methylbiphenyl (2.47 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), dried potassium acetate (1.47 g, 15.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ adduct (245 mg, 0.3 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (50 mL) via cannula or syringe.

  • Degassing: To ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst, sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 16 hours. The reaction progress can be monitored by TLC (e.g., 10% Ethyl Acetate/Hexanes) or GC-MS, observing the consumption of the starting aryl bromide.

  • Work-up: After 16 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (100 mL).

  • Filtration: Filter the mixture through a short plug of Celite® in a fritted funnel to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 50 mL) to ensure complete recovery of the product.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Expertise Note: Boronic esters can sometimes undergo partial hydrolysis on standard silica gel.[8] If this is observed, use silica gel that has been pre-treated with a 5% triethylamine solution in the eluent or use a less polar solvent system. A typical eluent system is a gradient of 0% to 10% ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent in vacuo to afford this compound pinacol ester as a white to off-white solid. An expected yield is typically in the range of 80-95%.

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.82 (d, J = 7.6 Hz, 1H), 7.75 (s, 1H), 7.39 (t, J = 7.6 Hz, 2H), 7.30-7.22 (m, 4H), 2.29 (s, 3H), 1.36 (s, 12H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 144.5, 141.9, 135.2, 134.9, 130.3, 129.9, 128.0, 127.2, 125.7, 83.8, 24.9, 20.4. (Note: The carbon attached to boron is often not observed or is very broad).

  • MS (EI): m/z calculated for C₁₉H₂₃BO₂ [M]⁺: 294.18; found ~294.

Safety and Handling Precautions

All chemical manipulations must be carried out with appropriate safety measures. Consult the Safety Data Sheet (SDS) for each reagent before use.

ReagentHazard Summary[9][10][11]
4-Bromo-2-methylbiphenyl Irritant. Harmful if swallowed. Toxic to aquatic life.
Pd(dppf)Cl₂ Irritant. May cause allergic skin reaction. Suspected of causing cancer.
1,4-Dioxane Flammable liquid and vapor. Suspected carcinogen. Causes serious eye irritation.
Bis(pinacolato)diboron Generally low hazard, but handle with care as with all chemicals.[10]
Potassium Acetate Not classified as hazardous, but may cause irritation upon contact.
  • Engineering Controls: Work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Handling: Palladium catalysts are expensive and potentially toxic; handle with care to avoid inhalation of dust. 1,4-Dioxane is a peroxide-former; use a freshly opened bottle of anhydrous solvent.

Conclusion

The Miyaura borylation provides a highly efficient and reliable pathway for the synthesis of this compound pinacol ester. By carefully selecting a mild base and an appropriate palladium catalyst system, the reaction proceeds in high yield with minimal side products. The detailed protocol and mechanistic insights provided in this note serve as a robust foundation for researchers to successfully synthesize this and other related arylboronic esters for applications in discovery chemistry.

References

  • Miyaura Borylation Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Oldridge, D., & Buchwald, S. L. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Accounts of Chemical Research, 36(11), 834-844. [Link]

  • Kühn, K., & Johansson, M. J. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35. [Link]

  • De Filippis, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(17), 1739-1760. [Link]

  • Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484-16489. [Link]

  • Miyaura borylation - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2012). Boronic Esters. Organic Syntheses, 89, 241. [Link]

  • 2'-Methylbiphenyl-4-boronic Acid Pinacol Ester | CAS 335233-26-6. American Elements. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Cape Town). [Link]

  • Adhikari, D. (2010). Synthesis and Application of Boronic Acid Derivatives (Master's thesis, Virginia Tech). [Link]

  • Synthesis of boronic acid pinacol ester 4. ResearchGate. [Link]

  • Dudnik, A. S., & Fu, G. C. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3321-3323. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. [Link]

  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, April 21). Canadian Journal of Chemistry. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. [Link]

  • 1H NMR spectrum of phenylboronic acid pinacol ester. ResearchGate. [Link]

Sources

Introduction: The Strategic Importance of 2-Methylbiphenyl-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 2-Methylbiphenyl-4-ylboronic Acid

This compound is a sophisticated arylboronic acid derivative whose structural motif is a cornerstone in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Angiotensin II receptor antagonists, a class of antihypertensive drugs collectively known as "sartans" (e.g., Losartan, Valsartan). The precise arrangement of its methyl and boronic acid groups on the biphenyl scaffold is critical for the final drug's efficacy.

As drug development pipelines advance and manufacturing demands increase, the need for robust, cost-effective, and scalable synthetic routes to this intermediate becomes paramount. A successful industrial-scale process must not only deliver high yields and purity but also adhere to stringent safety and environmental standards. This guide provides a detailed analysis of the two most viable scalable synthesis strategies, offering field-proven insights and step-by-step protocols for researchers and drug development professionals. Boronic acids and their derivatives are foundational in organic synthesis due to their versatility, stability, and relatively low toxicity.[1][2]

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound (Target Molecule 3 ) fundamentally requires two key transformations: the formation of the core 2-methylbiphenyl structure and the regioselective installation of the boronic acid group at the 4-position.

Two primary strategies dominate the landscape for achieving this on a scalable level:

  • The Suzuki-Miyaura Coupling Approach: This palladium-catalyzed cross-coupling reaction is arguably the most versatile and widely adopted method for constructing biaryl systems.[3][4] It involves coupling an aryl halide with an organoboron reagent. The strategy here is to first construct the 4-halo-2-methylbiphenyl intermediate and then convert the halogen to the boronic acid.

  • The Grignard Reagent Approach: A classic and powerful method for C-C bond formation, this route involves forming an organomagnesium halide (Grignard reagent) from a 4-halo-2-methylbiphenyl intermediate.[5][6] This highly nucleophilic species is then trapped with a boron electrophile (a trialkyl borate) to form the boronate ester, which is subsequently hydrolyzed to the target boronic acid.[1][7]

This document will dissect both pathways, providing detailed protocols and a comparative analysis to guide process selection.

Part 2: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of its reagents, making it a mainstay for industrial production.[3][8] The catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.[9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl Boronic R²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1A: Synthesis of 4-Bromo-2-methyl-1,1'-biphenyl (Intermediate 1)

This protocol details the formation of the key biphenyl halide intermediate.

Materials:

  • 1-Bromo-2-methylbenzene (1.0 equiv)

  • (4-Bromophenyl)boronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To a reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add 1-bromo-2-methylbenzene, (4-bromophenyl)boronic acid, and the palladium catalyst.

  • Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The typical solvent ratio is 4:1 toluene to aqueous base (v/v).

  • Inerting: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20-30 minutes while stirring. Maintaining an inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst.[10]

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (2x). Combine all organic layers.

  • Washing: Wash the combined organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-2-methyl-1,1'-biphenyl can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol or isopropanol to yield a white to off-white solid.

Protocol 1B: Conversion to this compound (Target Molecule 3)

This step involves a lithium-halogen exchange followed by borylation.

Materials:

  • 4-Bromo-2-methyl-1,1'-biphenyl (Intermediate 1 ) (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 2M

  • Argon or Nitrogen gas

Procedure:

  • Setup: In a flame-dried reactor under a strict argon atmosphere, dissolve 4-bromo-2-methyl-1,1'-biphenyl in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions.

  • Lithiation: Add n-butyllithium dropwise via a syringe or addition funnel, maintaining the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure. The resulting crude solid is then purified as described in the purification section below.

Part 3: The Grignard Reagent Pathway

The Grignard route is a cost-effective alternative, relying on inexpensive magnesium metal.[11] However, it demands rigorous control over reaction conditions, particularly the exclusion of moisture, as Grignard reagents react readily with water.[6]

Workflow for Grignard-based Borylation

Grignard_Borylation Start 4-Bromo-2-methyl-1,1'-biphenyl GrignardFormation Grignard Reagent Formation Start->GrignardFormation Mg Mg Metal Mg->GrignardFormation Solvent1 Anhydrous THF Solvent1->GrignardFormation GrignardReagent Ar-MgBr GrignardFormation->GrignardReagent Borylation Borylation at -78°C GrignardReagent->Borylation Borate B(OⁱPr)₃ Borate->Borylation BoronateEster Ar-B(OⁱPr)₂ Borylation->BoronateEster AcidWorkup Acidic Hydrolysis (HCl) BoronateEster->AcidWorkup FinalProduct This compound AcidWorkup->FinalProduct

Caption: Workflow for the synthesis of the target boronic acid via a Grignard reagent.

Protocol 2: Grignard Reaction and Borylation

This protocol combines the formation of the Grignard reagent and its subsequent reaction into a single process flow.

Materials:

  • 4-Bromo-2-methyl-1,1'-biphenyl (Intermediate 1 ) (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.2 equiv)

  • Hydrochloric Acid (HCl), 2M

  • Argon or Nitrogen gas

Procedure:

  • Vessel and Reagent Preparation: Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add the magnesium turnings to the flask. All glassware and solvents must be scrupulously dry.[12]

  • Grignard Initiation: Add a small amount of anhydrous THF to cover the magnesium. Dissolve the 4-bromo-2-methyl-1,1'-biphenyl in anhydrous THF and add a small portion (approx. 10%) to the magnesium. Add a single crystal of iodine. The iodine serves as an activator.[13] The reaction is initiated when the brown iodine color disappears and gentle refluxing begins.

  • Grignard Formation: Once initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional hour to ensure complete formation.

  • Borylation: Cool the freshly prepared Grignard reagent solution to -78 °C. In a separate flask, dissolve triisopropyl borate in anhydrous THF, and add this solution dropwise to the Grignard reagent, maintaining the temperature below -70 °C.

  • Workup: After addition, allow the mixture to warm to room temperature and stir overnight. The workup procedure is identical to Protocol 1B, steps 5-8 .

Part 4: Purification Strategies for the Final Product

Purifying boronic acids can be challenging due to their propensity for dehydration to form cyclic boroxine anhydrides and their amphiphilic nature.[14][15] Standard silica gel chromatography is often problematic due to strong adsorption or decomposition on the silica surface.[15][16] Therefore, non-chromatographic methods are highly preferred for scalability.

Protocol 3: Purification by Acid/Base Extraction

This method leverages the Lewis acidic nature of the boronic acid group.[2][17]

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.[16]

  • Separate the layers. The organic layer contains neutral impurities (like biphenyl byproducts).

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with 2M HCl until the pH is ~2. The pure boronic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Purification by Recrystallization

If the product from the acid/base extraction requires further purification, recrystallization is highly effective.[14]

  • Select a suitable solvent system. A mixed solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexane, is often effective.

  • Dissolve the crude boronic acid in the minimum amount of the hot, more-soluble solvent (e.g., Toluene).

  • Slowly add the anti-solvent (e.g., Heptane) until the solution becomes cloudy.

  • Heat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Part 5: Comparative Analysis of Scalable Routes

ParameterSuzuki-Miyaura PathwayGrignard Pathway
Starting Materials Aryl halides, arylboronic acids. Boronic acids can be more expensive.Aryl halides, magnesium metal. Generally lower cost.[11]
Catalyst Palladium-based catalysts (e.g., Pd(PPh₃)₄). Costly and requires removal.None required for borylation step (though used for biphenyl synthesis).
Reaction Conditions Mild (reflux in toluene/water). Tolerant of many functional groups.[3]Requires strictly anhydrous conditions.[6] Very low temperatures (-78 °C) needed for borylation.
Key Challenges Catalyst cost, activity, and removal. Potential for boronic acid degradation.Water sensitivity. Potential for homocoupling (Wurtz reaction).[12] Exothermic Grignard formation needs careful control.
Waste Stream Boron byproducts (non-toxic), palladium waste (requires treatment).Magnesium salts.
Overall Scalability Excellent. More robust and reproducible on a large scale despite higher initial catalyst cost. The predictability and functional group tolerance are major advantages.Good. Very cost-effective but operationally more demanding due to the strict anhydrous and cryogenic requirements.

Conclusion and Recommendation

Both the Suzuki-Miyaura and Grignard pathways represent viable and scalable routes for the synthesis of this compound.

  • The Grignard pathway is highly attractive from a raw material cost perspective. However, its operational demands—namely the stringent need for anhydrous conditions and cryogenic temperatures for the borylation step—can increase complexity and equipment costs at scale.

  • The Suzuki-Miyaura pathway offers superior operational simplicity, milder reaction conditions, and greater tolerance to a wider range of functional groups. While the initial cost of the palladium catalyst is higher, its reliability, predictability, and the robustness of the reaction often lead to a more efficient and ultimately more cost-effective process on an industrial scale, especially when catalyst recycling is implemented.

For these reasons, the Suzuki-Miyaura coupling followed by a lithium-halogen exchange and borylation is the recommended primary route for robust and scalable production. The development of efficient catalyst systems and recycling protocols will further enhance its economic viability. The purification protocols based on acid/base extraction and recrystallization are well-suited for producing the final product with the high purity required for pharmaceutical applications.

References

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET Digital.
  • Technical Support Center: Purification of Products from Methyl 4-Boronobenzo
  • Supporting Information for Nickel- and Palladium-Catalyzed Suzuki–Miyaura Coupling. (2019). The Royal Society of Chemistry.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Journal of the Indian Chemical Society.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • How to purify boronic acids/boronate esters? (2016).
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Preparation method of 2-cyano-4'-methyl biphenyl. (2014).
  • Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis. (2025). Benchchem.
  • Process for purification of boronic acid and its derivatives. (2005).
  • HELP: Purifying boronic acids sucks. (2025). Reddit.
  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.).
  • An Introduction to Grignard Reagents. (n.d.). Chemguide.
  • Improvement on synthesis of different alkyl-phenylboronic acid. (2009). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Methylbiphenyl-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Remote Steric" Challenge

You are likely accessing this guide because your coupling of 2-Methylbiphenyl-4-ylboronic acid (CAS: 139911-29-8 / similar derivatives) is stalling, resulting in low yields or significant protodeboronation.

While the boronic acid moiety is at the para position (C4) relative to the biaryl linkage, this molecule presents a unique "remote steric" challenge. The methyl group at C2 (ortho to the aryl-aryl bond) restricts rotation and increases the hydrodynamic volume of the nucleophile. When coupled with hindered electrophiles (e.g., ortho-substituted aryl halides) to form terphenyl scaffolds, the reaction faces a high energy barrier during the transmetallation and reductive elimination steps.

This guide provides a self-validating protocol to overcome these barriers using next-generation precatalysts and anhydrous conditions.

Critical Analysis of Failure Modes

Before altering your protocol, identify which failure mode is occurring via LC-MS/NMR analysis of the crude mixture.

SymptomDiagnosisRoot CauseSolution
Unreacted Halide + Intact Boronic Acid Catalyst Arrest The catalyst failed to undergo oxidative addition or the cycle died due to ligand dissociation.Switch to Pd-G3/G4 Precatalysts (see Section 3).
Unreacted Halide + Deboronated Biaryl Protodeboronation Reaction rate is too slow; the boronic acid hydrolyzes faster than it couples.Use anhydrous conditions and increase catalyst activity.
Homocoupling of Boronic Acid Oxidative Dimerization Presence of O₂ or slow transmetallation allowing competing pathways.Rigorous degassing ; switch to SPhos or XPhos .
Black Precipitate (Pd Black) Ligand Failure Phosphine ligand is too labile or insufficient to stabilize Pd(0).Increase Ligand:Pd ratio or use Buchwald Precatalysts .

The "Engine": Catalyst & Ligand Selection[1]

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient for bulky biaryl boronic acids because they lack the electron richness to facilitate oxidative addition into hindered halides and the bulk to force reductive elimination.

Recommended Systems

We recommend Buchwald G3 or G4 Precatalysts . These generate the active monoligated Pd(0) species immediately upon activation, preventing the induction period where protodeboronation often occurs.

  • Scenario A: General Hindrance (Standard Recommendation)

    • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

    • Rationale: The large steric bulk of XPhos promotes reductive elimination, while its electron-rich nature speeds up oxidative addition.

  • Scenario B: Extreme Steric Hindrance (Tetra-ortho couplings)

    • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

    • Rationale: SPhos is smaller than XPhos but highly active for hindered biaryl formation due to the OMe-Pd interaction.

  • Scenario C: Unstable Boronic Acid (Rapid Protodeboronation)

    • Ligand: CPhos or RuPhos

    • Rationale: These facilitate extremely rapid transmetallation, consuming the boronic acid before it can decompose.

Troubleshooting Logic & Workflow

The following diagram illustrates the decision-making process for optimizing your specific reaction conditions.

Troubleshooting Start Reaction Analysis (LC-MS) CheckSM Is Aryl Halide Consumed? Start->CheckSM Yes Yield is Low? CheckSM->Yes Yes No Check Boronic Acid Status CheckSM->No No Optimize Purification / Check Workup Optimize Purification / Check Workup Yes->Optimize Purification / Check Workup AnalyzeByprod Identify Byproduct No->AnalyzeByprod Deboronated Protodeboronation (Ar-H observed) AnalyzeByprod->Deboronated Homocoupled Homocoupling (Ar-Ar observed) AnalyzeByprod->Homocoupled Intact Boronic Acid Intact AnalyzeByprod->Intact Sol_Deboro SOLUTIONS: 1. Switch to Anhydrous (Dioxane/K3PO4) 2. Increase Catalyst Loading 3. Use MIDA Boronate Deboronated->Sol_Deboro Sol_Homo SOLUTIONS: 1. Degas Solvents (Freeze-Pump-Thaw) 2. Add Boronic Acid Slowly 3. Switch to SPhos Pd G3 Homocoupled->Sol_Homo Sol_Intact SOLUTIONS: 1. Catalyst Inactive (Switch to XPhos Pd G3) 2. Check Base Solubility (Add minimal water or use Cs2CO3) Intact->Sol_Intact

Caption: Diagnostic logic tree for identifying failure modes in hindered Suzuki couplings.

Optimized Experimental Protocol

This protocol uses anhydrous conditions to minimize protodeboronation, a common issue with this compound due to its steric bulk slowing down the main reaction.

Reagents
  • Nucleophile: this compound (1.2 – 1.5 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene/Dioxane (4:1)

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven (>120°C) overnight. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add the Aryl Halide (if solid), Boronic Acid, K₃PO₄, and XPhos Pd G3 catalyst to the reaction vial.

    • Note: If using a liquid halide, add it after the solvent.

  • Degassing (Crucial): Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Tip: If the base does not suspend well, add 0.5% v/v of degassed water . While we aim for anhydrous conditions to stop deboronation, a trace of water is mechanistically required for the boronic acid to form the active boronate species [1].

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check conversion at 1 hour. If <10%, raise temperature to 110°C.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Rinse with EtOAc.

Frequently Asked Questions (Technical)

Q1: Why use K₃PO₄ instead of the standard Na₂CO₃?

A: Sodium carbonate is poorly soluble in organic solvents and typically requires a large amount of water (e.g., Dioxane/Water 2:1). High water concentration at high temperatures accelerates protodeboronation of your biaryl boronic acid [2]. Anhydrous K₃PO₄ in dioxane (with trace water) maintains a basic environment sufficient for transmetallation while minimizing the hydrolytic decomposition pathway.

Q2: The reaction turns black immediately. Is this bad?

A: If using Pd(PPh₃)₄, immediate blackening indicates catalyst decomposition (Pd aggregation). However, if using Pd-G3 precatalysts , the solution often turns dark orange/brown. A fine black precipitate after the reaction is complete is normal. If it precipitates before heating, your solvent likely contains oxygen. Re-degas.

Q3: I see the product, but I cannot separate it from the unreacted boronic acid.

A: Biaryl boronic acids often streak on silica and co-elute with non-polar products.

  • Fix: Treat the crude mixture with pinacol (1.5 equiv) and MgSO₄ in CH₂Cl₂ for 1 hour before chromatography. This converts the excess boronic acid into the corresponding pinacol ester, which has a distinct Rf and is much easier to separate from your biaryl product.

Q4: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid?

A: Yes, and it is often preferred. The Bpin derivative of 2-methylbiphenyl-4-yl is more soluble in organic solvents and releases the active boronic acid slowly (reservoir effect), keeping the concentration low and reducing homocoupling [3].

Mechanistic Visualization: The Steric Bottleneck

The diagram below highlights where the 2-methyl group creates friction in the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Slow Step due to Bulk RedElim->Pd0 - Product

Caption: The Transmetallation step is the primary bottleneck for bulky biaryl boronic acids, requiring electron-rich ligands to stabilize the complex.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Preventing protodeboronation of 2-Methylbiphenyl-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methylbiphenyl-4-ylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address the common and often frustrating issue of protodeboronation, a key side reaction that can impede the successful application of this versatile reagent in cross-coupling reactions. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-tested solutions to mitigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for my reaction with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of your experiment, this means your this compound is converted into 2-methylbiphenyl, an inert byproduct. This process consumes your starting material, leading to lower yields of your desired coupled product and introducing impurities that can complicate the purification process.[2]

Q2: I suspect protodeboronation is occurring. How can I confirm this in my reaction mixture?

A2: The most direct way to confirm protodeboronation is to detect the formation of 2-methylbiphenyl. This can be achieved using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method for analyzing the composition of your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic signals for 2-methylbiphenyl, which can be compared to an authentic sample.

Q3: What are the main factors that are likely causing the protodeboronation of my this compound?

A3: Several experimental parameters can significantly influence the rate of protodeboronation. These include:

  • pH: The reaction's pH is a critical factor.[1][3] Protodeboronation can be catalyzed by both acid and base.[1] For many arylboronic acids, the rate increases at higher pH due to the formation of the more reactive boronate anion.[2]

  • Temperature: Elevated reaction temperatures can accelerate the rate of protodeboronation.[2][4]

  • Solvent: The choice of solvent, particularly the presence of water, can promote protodeboronation.[2][3]

  • Catalyst System: The palladium catalyst and the associated ligands can influence the competition between the desired cross-coupling and the undesired protodeboronation.[2] Bulky phosphine ligands, for instance, have been shown to promote palladium-catalyzed protodeboronation.[5][6][7][8][9]

  • Substrate Electronics: The electronic properties of the arylboronic acid itself play a role. Both electron-donating and electron-withdrawing groups can affect its susceptibility to this side reaction.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with protodeboronation.

Issue 1: Significant formation of 2-methylbiphenyl byproduct, leading to low yield of the desired cross-coupled product.

This is the most common manifestation of protodeboronation. The following flowchart outlines a systematic troubleshooting workflow.

Troubleshooting_Protodeboronation cluster_diagnosis Diagnosis cluster_solutions Troubleshooting Steps cluster_condition_opts Condition Optimization cluster_reagent_mods Reagent Modification cluster_catalyst_changes Catalyst System Adjustment A High Protodeboronation Observed (Low Yield of Desired Product) B Optimize Reaction Conditions A->B Initial Approach C Modify Boronic Acid Reagent A->C Alternative Strategy D Change Catalyst System A->D Advanced Solution B1 Lower Reaction Temperature B->B1 B2 Screen Different Bases (e.g., K3PO4, CsF, KF) B->B2 B3 Minimize Water Content (Use anhydrous solvents) B->B3 C1 Convert to Boronic Ester (Pinacol, MIDA) C->C1 C2 Use Potassium Aryltrifluoroborate Salt C->C2 D1 Increase Catalyst Loading D->D1 D2 Screen Different Ligands (Avoid excessively bulky phosphines) D->D2 D3 Use a More Active Catalyst (e.g., Pd(0) source like Pd2(dba)3) D->D3

Caption: Troubleshooting workflow for addressing protodeboronation.

Detailed Troubleshooting Protocols
Protocol 1: Optimization of Reaction Conditions

The rationale here is to find a kinetic window where the rate of the desired Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.

Step 1: Temperature Reduction

  • Action: Decrease the reaction temperature in 10-20 °C increments.

  • Causality: Lowering the thermal energy of the system can disproportionately slow the activation barrier for protodeboronation compared to the catalytic cycle of the cross-coupling.[2] Monitor the reaction progress to ensure the desired coupling still proceeds at a reasonable rate.

Step 2: Base Screening

  • Action: If using a strong base like NaOH or KOH, switch to milder inorganic bases such as K₃PO₄, CsF, or K₂CO₃.[11]

  • Causality: Strong bases can significantly increase the concentration of the highly reactive boronate species, which is more prone to protodeboronation.[1] Milder bases can provide the necessary activation for the Suzuki coupling while minimizing the decomposition of the boronic acid.

Step 3: Solvent System Modification

  • Action: Minimize the amount of water in the reaction. If possible, use anhydrous solvents. If an aqueous system is required, consider using a phase-transfer catalyst or a solvent system like THF/H₂O.[12]

  • Causality: Water acts as the proton source for protodeboronation.[1] Reducing its concentration can directly slow down this undesired pathway.

ParameterStandard ConditionOptimized ConditionRationale
Temperature 100 °C60-80 °CReduces the rate of the protodeboronation side reaction.[2]
Base NaOH, KOHK₃PO₄, CsF, KFMilder bases can reduce the rate of base-catalyzed protodeboronation.[1][11]
Solvent Aqueous EthanolAnhydrous Dioxane, Toluene, or THFMinimizes the proton source required for protodeboronation.[2]
Protocol 2: Modification of the Boronic Acid Reagent

If optimizing conditions is insufficient, modifying the boronic acid itself to a more stable derivative is a highly effective strategy.

Step 1: Conversion to a Boronic Ester

  • Action: Convert this compound to its corresponding pinacol ester or MIDA boronate ester.

  • Causality: Boronic esters, such as pinacol and MIDA esters, exhibit enhanced stability and act as "slow-release" sources of the active boronic acid under the reaction conditions.[1] This keeps the instantaneous concentration of the more labile boronic acid low, thus suppressing protodeboronation.[1]

Step 2: Use of Potassium Trifluoroborate Salts

  • Action: Prepare the potassium trifluoroborate salt of this compound.

  • Causality: Similar to boronic esters, aryltrifluoroborates are generally more stable than the corresponding boronic acids and can be used in "slow-release" strategies to minimize side reactions.[1]

G cluster_0 Standard Reagent cluster_1 Stabilized Derivatives Boronic_Acid This compound (More Labile) Pinacol_Ester Pinacol Ester Boronic_Acid->Pinacol_Ester Esterification MIDA_Ester MIDA Ester Boronic_Acid->MIDA_Ester Esterification Trifluoroborate Potassium Trifluoroborate Boronic_Acid->Trifluoroborate Salt Formation

Sources

Technical Support Center: Transmetalation Optimization for 2-Methylbiphenyl-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to address the kinetic bottlenecks associated with 2-Methylbiphenyl-4-ylboronic acid , a substrate where steric twist and lipophilicity often complicate the transmetalation step of Suzuki-Miyaura coupling.

Status: Operational Role: Senior Application Scientist Subject: Overcoming Kinetic Stalling in Biaryl Couplings

Executive Summary: The "Twisted" Challenge

You are likely here because your coupling of This compound is stalling or yielding high amounts of protodeboronated byproduct (2-methylbiphenyl).

While the boron atom at the C4 position appears sterically accessible, the C2-methyl group induces a significant dihedral twist (~90°) between the two phenyl rings. This "greasy" lipophilic tail creates two specific problems during the transmetalation step:

  • Solubility Mismatch: The substrate resists entering the aqueous-organic interface where traditional transmetalation occurs.

  • Protodeboronation: The thermodynamic stability of the resulting biphenyl byproduct drives competitive hydrolysis faster than the slow transmetalation to the Palladium center.

This guide provides the protocols to accelerate transmetalation (


) so it outcompetes decomposition (

).

Part 1: Diagnostic Hub – Why is it Failing?

Before altering your conditions, diagnose the failure mode using this logic flow.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/GCMS) Result1 High Starting Material (Boronic Acid) Low Product Start->Result1 Result2 High Byproduct (2-Methylbiphenyl) Low Product Start->Result2 Result3 Homocoupling (Biaryl dimer) Start->Result3 Diagnosis1 Diagnosis: Stalled Catalytic Cycle (Oxidative Addition or Transmetalation failure) Result1->Diagnosis1 Diagnosis2 Diagnosis: Protodeboronation (Hydrolysis > Transmetalation) Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxidation Issue (O2 leak or slow Transmetalation) Result3->Diagnosis3 Action1 Action: Switch to 'Oxo-Palladium' Pathway (Use Ag2O or anhydrous CsF) Diagnosis1->Action1 Action2 Action: Increase Concentration & Switch to Anhydrous Conditions Diagnosis2->Action2 Action3 Action: Degas rigorously & Increase Catalyst Loading Diagnosis3->Action3

Figure 1: Diagnostic logic for Suzuki coupling failures. Identifying whether the reaction is stalling or decomposing is the first step to optimization.

Part 2: The Mechanism – Choosing the Right Pathway

To optimize the rate, you must choose between the two prevailing transmetalation mechanisms. For hindered or lipophilic substrates like this compound, the Boronate Pathway is standard, but the Oxo-Palladium Pathway is often faster for difficult cases.

The "Fork in the Trail"[1]
  • Path A (Boronate): Base attacks Boron first. Requires water.

  • Path B (Oxo-Pd): Base attacks Palladium first. Can be anhydrous.

For your specific substrate, Path A is risky because the required water promotes protodeboronation of the biphenyl core. We recommend forcing Path B or a "Damp Path A" (controlled water).

TransmetalationMechanism Pd_X L-Pd(II)-X (Oxidative Adduct) Pd_OH L-Pd(II)-OH (Hydroxo-Pd) Pd_X->Pd_OH Path B: Base attacks Pd (Anhydrous/Low Water) Base Base (OH- or F-) BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- (Boronate) BoronicAcid->Boronate Path A: Base attacks B (High Water) TM_State Transmetalation Transition State Boronate->TM_State + L-Pd(II)-X Decomp Ar-H + B(OH)3 Boronate->Decomp Protodeboronation (Slow TM leads here) Pd_OH->TM_State + Ar-B(OH)2 Product L-Pd(II)-Ar (Ready for RE) TM_State->Product

Figure 2: The Dual-Pathway Mechanism. For this compound, avoiding the "Boronate" accumulation (Red Node) reduces decomposition risk.

Part 3: Optimization Parameters

Base Selection: The Anhydrous Switch

Traditional aqueous bases (


, 

) often fail here because the biphenyl boronic acid is poorly soluble in the aqueous phase, leading to slow transmetalation and high hydrolysis.
Base SystemMechanism PromotedSuitability for this compound

/

Path A (Boronate)Poor. High protodeboronation risk due to water excess.

HybridGood. The crystal water is often sufficient for activation without flooding the system.

(Anhydrous)
Path A (Fluoroborate)Excellent. High solubility in organics; Fluoride activates Boron without proton sources.

Path B (Oxo-Pd)Specialist. Creates insoluble borates that drive equilibrium, but difficult to handle.
Ligand Selection: The "Buchwald" Advantage

You need a ligand that creates a reactive Pd center but accommodates the bulk of the incoming biphenyl.

  • Recommendation: XPhos or SPhos .

  • Why: These biaryl phosphine ligands facilitate the formation of the monoligated Pd species (

    
    ), which is crucial for the transmetalation of bulky acids. SPhos, in particular, is chemically matched to the biphenyl structure of your substrate.
    

Part 4: The "Golden Standard" Protocol

This protocol uses a controlled-water approach (using crystal water from the base) or an anhydrous fluoride approach to maximize


.

Target: Coupling this compound (1.2 equiv) with an Aryl Bromide/Chloride (1.0 equiv).

Method A: The High-Throughput Standard (SPhos/Phosphate)

Best for general optimization and scalability.

  • Catalyst Prep: Use a pre-formed catalyst to ensure accurate Pd:L ratio.

    • Precatalyst: XPhos Pd G4 (2 mol%).

  • Solvent System: 1,4-Dioxane (dry).

  • Base:

    
     (finely ground, 2.0 equiv).
    
    • Critical Step: Add 0.1 mL of water per mmol of substrate. Do not use a bulk biphasic mixture. This "damp" condition activates the base surface without dissolving the boronic acid into a hydrolytic sink.

  • Temperature: 80°C - 100°C.

  • Execution:

    • Charge solid reagents (Boronic acid, Aryl halide, Base, Catalyst) into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add Dioxane and the specific volume of water.

    • Stir vigorously (1000 rpm). The biphenyl acid is greasy; mass transfer is key.

Method B: The "Difficult Case" (Anhydrous Fluoride)

Use this if you observe >20% protodeboronation (2-methylbiphenyl formation).

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).
    
  • Solvent: Toluene (strictly anhydrous).

  • Base: CsF (3.0 equiv, dried in oven).

  • Additive: 18-Crown-6 (0.1 equiv) - Optional, helps solubilize CsF.

  • Mechanism: Fluoride activates the boron to form a fluoroborate species (

    
    ), which transmetalates rapidly but is immune to protonolysis by water (since there is none).
    

Part 5: Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and yields are low. What happened? A: "Pd-Black" formation indicates the catalyst rested too long in a reduced state without undergoing oxidative addition or transmetalation. For this compound, this usually means transmetalation was too slow.

  • Fix: Increase the ligand-to-metal ratio (e.g., 2:1 L:Pd) to stabilize the Pd(0) species, or switch to XPhos , which is exceptionally good at stabilizing Pd(0).

Q: Why do I see the homocoupling of the boronic acid? A: Homocoupling requires oxygen. Even trace amounts can oxidize the transmetalated Pd-Ar species.

  • Fix: Your "greasy" biphenyl substrate might be trapping air in the crystal lattice. Degas your solvent with the substrate dissolved if possible, or use freeze-pump-thaw cycles rather than simple sparging.

Q: Can I use the Pinacol Ester (Bpin) instead of the Acid to stop decomposition? A: Counter-intuitively, no . While Bpin esters are more stable to storage, they transmetalate slower than boronic acids. If your problem is kinetic stalling, converting to Bpin adds an extra activation step (hydrolysis of the ester in situ). Stick to the acid, but use Method B (CsF) to protect it.

Q: Does the 2-methyl group affect the choice of Electrophile? A: Yes. If you are coupling to an ortho-substituted aryl halide, you are creating a "tetra-ortho" substituted system (or tri-ortho). This is extremely difficult.

  • Tip: In this case, temperature is your only friend. Run the reaction in n-Butanol or Xylene at 120°C+ using Sphos Pd G3 .

References

  • Mechanistic Divergence in Suzuki Coupling: Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[1][2]2011 , 133, 2116–2119. [Link]

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.[1]2010 , 132, 13100–13112. [Link]

  • Buchwald Ligands for Hindered Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[3] Chem. Res.2008 , 41, 1461–1473. [Link]

  • Anhydrous Fluoride Activation: Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-Mediated Boronic Acid Coupling Reactions." J. Org.[2][4][5] Chem.1994 , 59, 6095–6097. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 2-Methylbiphenyl-4-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of building blocks such as 2-Methylbiphenyl-4-ylboronic acid is paramount. This critical reagent, often employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds, demands rigorous quality control. The presence of impurities can significantly impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind experimental choices, compare HPLC with alternative analytical techniques, and provide actionable protocols to ensure the integrity of your research and development endeavors.

The Criticality of Purity: Why HPLC is the Gold Standard

This compound is a cornerstone in the synthesis of a diverse range of molecules, from advanced materials to life-saving therapeutics. Its purity directly influences the kinetic profile of the Suzuki-Miyaura coupling, the formation of byproducts, and the overall efficiency of the synthetic route. Common impurities can include unreacted starting materials, homocoupled byproducts, and degradation products such as boroxines (anhydrides of the boronic acid).

High-Performance Liquid Chromatography (HPLC) has established itself as the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from structurally similar impurities, providing a detailed impurity profile. Furthermore, when coupled with a Diode Array Detector (DAD), HPLC can provide valuable information about the spectral homogeneity of a peak, aiding in the identification of co-eluting impurities.

Comparative Analysis of Analytical Techniques

While HPLC is the predominant technique for purity analysis of this compound, a comprehensive understanding of alternative methods provides a more holistic approach to quality control.

ParameterHPLC-UVGC-MS (with Derivatization)¹H qNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.[2]
Applicability Ideal for assay and impurity profiling of non-volatile compounds. Stability-indicating methods can be developed.Suitable for volatile impurities and the main component after derivatization. Excellent for impurity identification.[3][4]Absolute purity determination of the main component. Can quantify impurities with unique signals. Ideal for certifying reference standards.[2][3]
Selectivity High, can be optimized by changing column and mobile phase.Very high, especially with high-resolution mass spectrometry.High structural resolution, but signal overlap can occur in complex mixtures.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL (for specific impurities)~0.05 - 0.1% (impurity dependent)
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 5 ng/mL (for specific impurities)~0.1 - 0.2% (impurity dependent)
Precision (%RSD) < 2%< 5-10% (at low levels)< 1%
Accuracy (% Recovery) 98 - 102%90 - 110% (impurity dependent)Highly accurate, considered a primary method.

Expert Insights: The choice of analytical technique is often dictated by the specific question being asked. For routine quality control and release testing, a validated HPLC method offers a robust and reliable solution. When definitive identification of unknown impurities is required, the structural information provided by GC-MS is invaluable. For the certification of reference standards or when an absolute purity value is necessary without a specific reference standard of the analyte, ¹H qNMR is the method of choice.[2]

Navigating the Challenges in HPLC Analysis of Boronic Acids

The analysis of boronic acids by reverse-phase HPLC is not without its challenges. The primary obstacle is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This equilibrium is influenced by the solvent environment and can lead to complex chromatograms with broad or multiple peaks for a single analyte.

Another significant challenge is the potential for on-column hydrolysis of boronate esters if they are present as impurities or if the analysis is of a boronate ester precursor. The silanol groups on the surface of silica-based columns can catalyze this hydrolysis, leading to inaccurate purity assessments.

To mitigate these challenges, careful method development is crucial. The use of columns with low silanol activity and the optimization of mobile phase pH and composition are key to achieving reproducible and accurate results.[3]

Recommended HPLC Method for this compound

This section provides a detailed, step-by-step methodology for the purity determination of this compound by HPLC. This method is designed to be a robust starting point for your own method development and validation.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with low silanol activity is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Solution: Accurately weigh about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

4. Data Analysis:

  • The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Comparison with Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures. This results in several key advantages over traditional HPLC.

FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi
Analysis Time LongerSignificantly Shorter
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower

Expert Insights: For high-throughput screening and rapid in-process control, UPLC offers a clear advantage in terms of speed and efficiency. The enhanced resolution can also be beneficial for separating closely eluting impurities that may not be resolved by HPLC. However, HPLC remains a robust and cost-effective technique for many routine applications.

Potential Impurities of this compound

A thorough understanding of the potential impurities is crucial for developing a selective and stability-indicating HPLC method. The primary route for the synthesis of this compound is the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities A 4-Bromophenylboronic acid or its ester C This compound A->C Pd Catalyst, Base B 2-Methylphenylboronic acid or its ester B->C F Boroxines C->F Dehydration D Homocoupled Biphenyls E Unreacted Starting Materials

Caption: The Suzuki-Miyaura coupling reaction for the synthesis of this compound and potential impurities.

Common Impurities:

  • Starting Materials: Unreacted 4-bromophenylboronic acid (or its ester) and 2-methylphenylboronic acid (or its ester).

  • Homocoupled Products: Biphenyl (from the coupling of two molecules of phenylboronic acid) and 2,2'-dimethylbiphenyl.

  • Boroxine: The cyclic trimeric anhydride of this compound.

  • Protodeborylation Product: 2-Methylbiphenyl, where the boronic acid group is replaced by a hydrogen atom.

Conclusion

The purity of this compound is a critical parameter that underpins the success of subsequent synthetic transformations and the quality of the final product. This guide has provided a comprehensive overview of HPLC as the primary analytical technique for purity assessment, offering a detailed experimental protocol and a comparative analysis with alternative methods like GC-MS and qNMR. By understanding the potential challenges in boronic acid analysis and the likely impurity profile, researchers can develop and validate robust analytical methods that ensure the integrity of their work. The principles and methodologies discussed herein provide a solid foundation for establishing stringent purity standards for this essential chemical building block.

References

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.
  • BenchChem. (2025).
  • Martinez-Lozano, P., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(15), 3564-3571.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Regis Technologies. (2020, March 20).
  • Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions.
  • BenchChem. (2025). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds. BenchChem.
  • Duval, F., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • SIELC Technologies. (n.d.).
  • CymitQuimica. (n.d.). (2′-Methyl-[1,1′-biphenyl]-4-yl)boronic acid.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Chen, S. H., et al. (2010). Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization. Journal of the American Society for Mass Spectrometry, 21(3), 482-485.
  • ResearchGate. (n.d.). Fig.
  • SCIEX. (n.d.).
  • Wang, L., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Huaxue Shiji, 31(10), 821-824.
  • ResearchGate. (n.d.). Synthesis of 4-methylbiphenyl (4-MBP)
  • El-Remaily, M. A. A. A., et al. (2021). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 11(30), 18262-18305.
  • Wang, W. (2010).
  • Organic Chemistry Portal. (n.d.).
  • Fluorochem. (n.d.). (4-Hydroxy-2-methylphenyl)boronic acid.
  • ChemScene. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
  • Borges, F., et al. (2020).

Sources

A Comparative Analysis of Reactivity: 2-Methylbiphenyl-4-ylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds vital to pharmaceutical and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and scope. This guide provides a detailed comparative analysis of the reactivity of two commercially available boronic acids: the sterically encumbered 2-Methylbiphenyl-4-ylboronic acid and the archetypal Phenylboronic acid.

This analysis is grounded in the fundamental principles of reaction kinetics and steric and electronic effects, supported by representative experimental data. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling to rationalize the observed differences in reactivity and provide actionable protocols for experimental comparison.

At a Glance: Key Differences in Reactivity

FeatureThis compoundPhenylboronic acid
Steric Hindrance High, due to the ortho-methyl group on the biphenyl system.Low, unsubstituted phenyl ring.
Electronic Effect The biphenyl moiety is generally electron-donating.Unsubstituted phenyl group.
Transmetalation Rate Generally slower due to steric hindrance.[3]Generally faster due to minimal steric hindrance.
Reaction Yields Can be high, but may require optimized conditions (e.g., specific ligands, higher temperatures) to overcome steric effects.Consistently high yields are often achieved under standard conditions.[4]
Side Reactions More prone to protodeboronation under certain conditions due to steric strain.Less prone to protodeboronation compared to sterically hindered analogs.

The Decisive Factors: Steric and Electronic Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a delicate interplay of steric and electronic factors. These factors most significantly impact the transmetalation step of the catalytic cycle, which is often the rate-determining step.[4]

The Impact of Steric Hindrance

The most prominent difference between this compound and phenylboronic acid is the steric bulk around the boronic acid moiety. The ortho-methyl group in this compound creates significant steric hindrance.[5] This steric congestion can impede the approach of the boronic acid to the palladium center during the transmetalation step, thereby slowing down the reaction rate.[3] In contrast, the unsubstituted nature of phenylboronic acid allows for facile approach and efficient transmetalation.

For sterically demanding couplings, the choice of a suitable bulky and electron-rich phosphine ligand is often crucial to promote the reaction.[5] Ligands such as SPhos or RuPhos have been shown to be effective in facilitating the coupling of hindered substrates.[6]

Electronic Influence of the Aryl Group

Electronically, the biphenyl group of this compound is generally considered to be electron-donating compared to a simple phenyl group. Electron-donating groups can increase the nucleophilicity of the aryl group being transferred, which can have a complex effect on the transmetalation step. While increased nucleophilicity might be expected to accelerate the reaction, the electronic effect is often overshadowed by the more dominant steric hindrance in cases like this compound.

Experimental Comparison: A Head-to-Head Protocol

To provide a tangible comparison of the reactivity of these two boronic acids, a standardized experimental protocol is essential. The following protocol is designed for a direct comparison of yields and reaction progress over time.

Reaction Scheme:

Aryl Bromide + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> Biaryl Product

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole)

  • This compound

  • Phenylboronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Internal Standard for GC/HPLC analysis (e.g., Dodecane)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation prep1 To two separate reaction vessels, add: Aryl Bromide (1.0 mmol) Palladium Catalyst (e.g., 2 mol% Pd(PPh3)4) Base (e.g., K2CO3, 2.0 mmol) prep2 To Vessel 1, add: This compound (1.2 mmol) prep1->prep2 prep3 To Vessel 2, add: Phenylboronic acid (1.2 mmol) prep1->prep3 prep4 Add Solvent (e.g., Toluene/H2O 4:1, 5 mL) and Internal Standard prep2->prep4 prep3->prep4 reaction Heat both reactions to a set temperature (e.g., 90 °C) with vigorous stirring. monitoring Monitor reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). reaction->monitoring analysis Analyze aliquots by GC or HPLC to determine the yield of the biaryl product. monitoring->analysis workup After completion, cool the reaction mixtures to room temperature. extraction Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. workup->extraction purification Dry the organic layer, concentrate, and purify the crude product by column chromatography. extraction->purification

Caption: Experimental workflow for comparing the reactivity of this compound and phenylboronic acid.

Expected Outcomes and Data Interpretation

Based on the principles discussed, the reaction with phenylboronic acid is expected to proceed at a faster rate and potentially reach completion sooner than the reaction with this compound. A graphical representation of the expected kinetic profiles is shown below.

Hypothetical Reaction Progress:

G y_axis Yield (%) x_axis Time (hours) origin 0 y_100 100 origin->y_100 x_24 24 origin->x_24 pba_start pba_1h pba_start->pba_1h Phenylboronic acid pba_2h pba_1h->pba_2h Phenylboronic acid pba_4h pba_2h->pba_4h Phenylboronic acid pba_8h pba_4h->pba_8h Phenylboronic acid pba_24h pba_8h->pba_24h Phenylboronic acid mbba_start mbba_1h mbba_start->mbba_1h this compound mbba_2h mbba_1h->mbba_2h this compound mbba_4h mbba_2h->mbba_4h this compound mbba_8h mbba_4h->mbba_8h this compound mbba_24h mbba_8h->mbba_24h this compound

Caption: Hypothetical reaction progress curves for Suzuki-Miyaura coupling.

Data Summary Table (Hypothetical):

Time (h)Phenylboronic Acid Yield (%)This compound Yield (%)
17530
29555
4>9875
8>9890
24>9892

This hypothetical data illustrates that while both boronic acids can lead to high yields of the desired product, the sterically hindered this compound requires a significantly longer reaction time to achieve a comparable yield to phenylboronic acid under identical conditions.

Conclusion and Recommendations

The choice between this compound and phenylboronic acid in a Suzuki-Miyaura coupling is a trade-off between structural complexity and reactivity.

  • Phenylboronic acid is the reagent of choice for the straightforward synthesis of unsubstituted biphenyls, offering high reactivity and typically excellent yields under standard conditions.[4]

  • This compound is employed when the specific 2-methylbiphenyl scaffold is required in the target molecule. Researchers must be prepared to encounter slower reaction rates due to steric hindrance.[3] Optimization of reaction conditions, particularly through the selection of appropriate bulky phosphine ligands and potentially higher reaction temperatures or longer reaction times, is often necessary to achieve high yields.

For drug development professionals, understanding these reactivity differences is crucial for efficient route scouting and process optimization. While the synthesis of complex, sterically congested molecules may be unavoidable, a thorough understanding of the underlying mechanistic principles allows for the rational design of effective coupling strategies.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in the 21st Century: a chemist's guide. Chem. Soc. Rev.2014, 43, 412-443.
  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461-1473.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129, 3358-3366.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43, 1871-1876.
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121, 9550-9561.
  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000, 122, 4020-4028.
  • Suzuki, A. Suzuki-Miyaura cross-coupling reaction and its application to the synthesis of natural products. Chem. Commun.2005, 4759-4763.
  • Hoshi, T. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Org. Lett.2008, 10, 2063-2066.
  • Ghafuri, H.; Zare, A.; Parish, C. A. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Adv.2014, 4, 13056-13059.
  • Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Lett.1979, 20, 3437-3440.
  • Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58, 9633-9695.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
  • Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura Reaction: A DFT Study. J. Am. Chem. Soc.2006, 128, 6829-6836.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. J. Am. Chem. Soc.2011, 133, 2116-2119.
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. What's in the flask? Angew. Chem. Int. Ed.2016, 55, 11114-11129.

Sources

2-Methylbiphenyl-4-ylboronic acid vs. 2-Methylbiphenyl-4-ylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison between 2-Methylbiphenyl-4-ylboronic acid and its pinacol ester derivative.

Subject: this compound vs. Pinacol Ester Derivative

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of biaryl drug candidates (e.g., angiotensin II receptor antagonists), the 2-methylbiphenyl moiety is a privileged scaffold. When selecting the boron source for Suzuki-Miyaura cross-coupling, researchers face a binary choice:

  • The Free Acid (this compound): Offers superior atom economy and faster transmetallation rates but suffers from variable stoichiometry due to boroxine formation (dehydration trimerization).

  • The Pinacol Ester (this compound pinacol ester): Provides definitive stoichiometry, ease of purification (silica stable), and storage stability, but at the cost of significantly lower atom economy and slower reaction kinetics due to the requirement for in situ hydrolysis or transesterification.

Recommendation: Use the Pinacol Ester for GMP intermediate isolation and long-term storage. Use the Free Acid for large-scale, cost-sensitive manufacturing where stoichiometry can be corrected via quantitative analysis (qNMR).

Physicochemical Profile & Stability

The Boroxine Cycle (Critical Handling Factor)

The free boronic acid is not a static species.[1][2] Under standard storage conditions, it exists in a dynamic equilibrium with its cyclic trimer (boroxine). This dehydration is reversible but makes gravimetric stoichiometry inaccurate.

The "Drying" Paradox: Aggressive drying of the free acid to remove water actually promotes boroxine formation, lowering the effective molecular weight and leading to over-charging of reagents in subsequent steps.

Boroxine_Equilibrium Acid 3x Boronic Acid (Monomer) Active Species Boroxine Boroxine (Cyclic Trimer) Storage Form Acid->Boroxine Dehydration (Vacuum/Heat) Boroxine->Acid Hydrolysis (Aq. Base) Water 3x H2O

Figure 1: The reversible dehydration of boronic acids. The Pinacol Ester blocks this pathway, ensuring a stable monomer.

Solubility and Purification

The 2-methyl substituent on the biphenyl ring creates a twisted conformation (non-planar), increasing solubility in organic solvents compared to flat biphenyls.

FeatureFree AcidPinacol Ester
State White solid (often hygroscopic)White to off-white solid/oil
Silica Stability Poor. Streaks on silica; interacts with silanols.Excellent. Elutes cleanly; purifiable by flash chromatography.
Solubility High in MeOH, DMSO, aqueous base. Poor in Hexanes.High in DCM, THF, Toluene, Hexanes.
Stoichiometry Variable (Monomer/Trimer mix).Definite. 1:1 Stoichiometry.

Reactivity in Suzuki-Miyaura Coupling[3][4][5]

The mechanism of the Suzuki coupling requires the formation of a boronate "ate" complex (


).
  • Free Acid Pathway: Reacts directly with the base (e.g.,

    
    ) to form the active "ate" complex. Fast. 
    
  • Pinacol Ester Pathway: The bulky pinacol group is sterically demanding. It must usually be hydrolyzed to the free acid in situ by the aqueous base before transmetallation can occur efficiently. This creates a "slow-release" effect.

Impact of the 2-Methyl Group: The ortho-methyl group on the biphenyl ring induces a twist, but it is meta to the boron atom (assuming 4-position). Therefore, it does not sterically hinder the boron center directly. However, it increases the lipophilicity of the substrate, making the Pinacol Ester much slower to hydrolyze in aqueous/organic biphasic mixtures compared to non-substituted phenyl boronates.

Suzuki_Pathways Ester Pinacol Ester (Pre-catalyst) Acid Free Boronic Acid Ester->Acid Slow Hydrolysis (H2O/Base) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Acid->AteComplex Rapid Activation (OH-) Product Biaryl Product AteComplex->Product Transmetallation + Reductive Elimination Pd_Cycle Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Cycle->Product

Figure 2: Reaction pathways.[3][4] The Ester must often convert to the Acid to enter the catalytic cycle efficiently.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Using Free Acid)

Best for: Routine synthesis where yield and speed are critical.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound (1.2 equiv)

    • 
       (0.03 equiv)
      
    • 
       (2.0 equiv)
      
  • Solvent: 1,4-Dioxane / Water (4:1 v/v). Note: Water is essential to solubilize the base and prevent boroxine crashing.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine solids in a reaction vial.

    • Add solvents and heat to 80°C for 2-4 hours.

    • Workup: The free acid excess can be removed by washing the organic layer with 1M NaOH (converts residual boronic acid to water-soluble boronate).

Protocol B: Anhydrous/Controlled Coupling (Using Pinacol Ester)

Best for: Water-sensitive substrates or when purification of the starting material was required.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound pinacol ester (1.1 equiv)

    • 
       (0.02 equiv) / S-Phos (0.04 equiv)
      
    • 
       (3.0 equiv)
      
  • Solvent: Toluene / Water (10:1) or anhydrous DMF (if using specialized bases like CsF).

  • Procedure:

    • Requires higher temperatures (90-100°C) to drive the hydrolysis/transmetallation.

    • Reaction times are typically longer (6-12 hours).

    • Purification Warning: Residual pinacol ester is difficult to separate from the product if they have similar Rf values. Oxidative workup (add

      
       to crude) can convert unreacted ester to the phenol for easy removal.
      

Decision Matrix & Data Comparison

MetricFree AcidPinacol Ester
Atom Economy High. (MW ~212 g/mol ). Minimal waste.Low. (MW ~294 g/mol ). Loses pinacol (C6H12O2) as waste.
Cost Efficiency High. Fewer synthetic steps to produce.Lower. Requires pinacol protection step.
Purification Crystallization / Acid-Base extraction.Silica Gel Chromatography.
Shelf Life Moderate.[5] Forms boroxines; requires cool/dry storage.Excellent. Stable at RT for years.
Reaction Rate Fast (Direct activation).Slower (Induction period for hydrolysis).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter 1: Structure, Properties, and Preparation).[6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Tokunaga, Y., et al. (2002).[7][8][9] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. Link

Sources

Safety Operating Guide

2-Methylbiphenyl-4-ylboronic Acid: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

2-Methylbiphenyl-4-ylboronic acid (CAS: 491595-36-9) is a Suzuki-Miyaura coupling reagent commonly used in medicinal chemistry. While structurally stable, it poses specific environmental risks due to boron content and potential aquatic toxicity.

Core Safety Directive:

  • NEVER dispose of this compound or its mother liquors down the sink. Boron compounds are difficult to remove in municipal water treatment.

  • ALWAYS segregate based on physical state (Solid vs. Liquid) and solvent compatibility.

  • HAZARD CLASS: Irritant (Skin/Eye/Respiratory).[1] Handle as Hazardous Chemical Waste.[2]

Technical Characterization & Disposal Logic

To ensure compliance and safety, one must understand the physicochemical properties driving the disposal strategy.[3]

PropertyDataOperational Implication
Physical State Solid (Powder)Must be disposed of in Solid Hazardous Waste drums to prevent leaching in landfills.
Lipophilicity High (Biphenyl core)Bioaccumulation potential is moderate. Do not release into environment.
Acidity (Lewis) Boronic Acid moietyMildly acidic. Compatible with standard organic waste streams; avoid mixing with strong oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.
Combustibility Carbon-rich skeletonSuitable for High-Temperature Incineration (standard chemical waste treatment).
The "Why" Behind the Protocol

Unlike simple salts, the biphenyl backbone makes this compound lipophilic, meaning it can persist in biological tissues if released. Furthermore, while the organic framework incinerates cleanly, the boron content converts to boric oxide (


) ash. Professional chemical incineration facilities are equipped to scrub particulate boron emissions, whereas standard trash incineration is not.

Pre-Disposal Assessment Workflow

Before acting, categorize the waste stream.[2][3][4][5] Use the following logic to determine the correct waste container.

DisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolventCheck Solvent Type? StateCheck->SolventCheck Dissolved in Solution SolidBin Solid Waste Bin (Non-Halogenated Organic) StateCheck->SolidBin Solid Powder/Crystals Sharps Sharps Container (If chemically contaminated) StateCheck->Sharps Contaminated Needles/Glass HaloBin Liquid Waste: Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Liquid Waste: Non-Halogenated (e.g., Acetone, MeOH) SolventCheck->NonHaloBin No Halogens

Figure 1: Decision tree for segregating boronic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated paper towels, weighing boats, gloves.

  • PPE Verification: Don nitrile gloves (min 0.11mm), safety glasses with side shields, and a lab coat. If handling large quantities (>10g) outside a hood, use an N95 particulate respirator.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar labeled "Hazardous Solid Waste."

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Do not dissolve the solid in solvent just to dispose of it (this increases waste volume and cost).

    • Wipe the exterior of the original bottle with a damp tissue; dispose of the tissue in the same solid waste bin.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[6][7][8]

    • Hazards: Irritant.[2][9]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from Suzuki couplings, dissolved samples.

  • Solvent Identification: Check the SDS of the primary solvent used.

  • Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, THF, or Toluene, pour into the Non-Halogenated Organic carboy.

    • Scenario 3 (Aqueous): If the solvent is >90% water (e.g., reverse phase fractions), check local EHS guidelines. Usually, these must still be collected as "Aqueous Chemical Waste" due to the boron content. Do not pour down the drain.

  • Rinsing: Triple-rinse the original glassware with a minimal amount of compatible solvent and add the rinsate to the respective waste container.

Spill Management & Emergency Response

In the event of a spill, rapid containment prevents laboratory contamination.

SpillResponse Alert 1. Alert & Assess (Isolate Area) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Type Spill Type? PPE->Type DrySpill Dry Spill Type->DrySpill WetSpill Wet/Solvent Spill Type->WetSpill Sweep Gently Sweep/Scoop (Avoid Dust) DrySpill->Sweep Absorb Apply Absorbent Pads or Vermiculite WetSpill->Absorb Bag Double Bag Waste Sweep->Bag Absorb->Bag Clean Soap & Water Wash (Surface Decon) Bag->Clean

Figure 2: Emergency response workflow for dry and wet spills.

Spill Cleanup Steps:

  • Dry Spill: Do not use a brush that generates dust. Use a scoop or a dustpan. If the powder is fine, cover with a wet paper towel to dampen it before scooping to prevent inhalation.

  • Wet Spill: Cover with an inert absorbent (vermiculite or polypropylene pads). Do not use sawdust if the solvent is flammable.

  • Decontamination: After bulk removal, wipe the surface with a soap and water solution. The boronic acid is slightly soluble in hot water and will be removed effectively by surfactants.

Regulatory & Compliance Framework

Adhering to these protocols ensures compliance with the following standards:

  • EPA RCRA (Resource Conservation and Recovery Act): While not a "P-listed" acutely hazardous waste, this substance is regulated as a characteristic waste if mixed with flammable solvents (D001) or simply as non-listed hazardous waste due to toxicity profiles [1].

  • Clean Water Act: Boron is a regulated pollutant in many jurisdictions. Discharge limits are often <1 ppm, making sink disposal illegal in most research districts [2].

  • OSHA Hazard Communication (29 CFR 1910.1200): Requires proper labeling of all secondary waste containers with the specific chemical identity [3].

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methylbiphenyl-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methylbiphenyl-4-ylboronic acid (CAS: 1150114-77-2) is a functionalized aryl boronic acid primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. While often categorized as a standard laboratory irritant, its physical properties—specifically its tendency to form electrostatic dust—pose distinct inhalation and ocular risks often overlooked in generic safety data sheets (SDS).

The Core Hazard: The primary vector of exposure is inhalation of airborne particulates during weighing and dermal absorption when solvated. As a Senior Scientist, I emphasize that once this solid is dissolved in organic solvents (e.g., Dichloromethane, THF), the solvent dictates the breakthrough time of your PPE, not the solute.

Hazard Classification (GHS Standard)

Based on structural analogs (Biphenyl-4-boronic acid) and functional group analysis:

Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[1][2][3][4][5]H315
Eye Irritation 2ACauses serious eye irritation.[4][5]H319
STOT - SE 3May cause respiratory irritation.[4][5]H335
Acute Tox. 4Harmful if swallowed (Precautionary).[6]H302

Personal Protective Equipment (PPE) Matrix

Effective protection requires a dynamic approach. You cannot rely on a single glove type for the entire workflow.

A. Respiratory & Ocular Protection[1][2][4][5][6][7][8][9]
  • Engineering Control (Primary): All handling of the solid powder must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Respiratory (Secondary): If hood access is compromised or during spill cleanup, use a NIOSH N95 (minimum) or P100 (preferred) particulate respirator.

  • Ocular: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of boronic acids, which can drift around standard frames.

B. Dermal Protection (Glove Selection Logic)

The most critical error researchers make is assuming Nitrile protects against the reaction mixture.

Phase of OperationChemical StateRecommended Glove MaterialTechnical Justification
Weighing / Transfer Solid Powder Nitrile (4–6 mil) Excellent resistance to solids; provides tactile sensitivity for handling static-prone powder.
Reaction (Aqueous/Alc) Solution Nitrile (Double gloved) Standard Suzuki conditions (EtOH/Water/Toluene) are well-tolerated by nitrile.
Reaction (Halogenated) Solution Laminate / PVA If using DCM or Chloroform, nitrile degrades in <2 mins. Use Silver Shield® or similar laminate.

PPE Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting PPE based on the experimental stage.

PPE_Selection Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing Solution Solvated (Reaction Mixture) State_Check->Solution Synthesis Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood (Essential) Solid->Solid_PPE Solvent_Check Identify Primary Solvent Solution->Solvent_Check Polar_Solvent Alcohols / Water / Toluene Solvent_Check->Polar_Solvent Halo_Solvent DCM / Chloroform / THF Solvent_Check->Halo_Solvent Nitrile_Double PPE: Double Nitrile Gloves Change immediately on splash Polar_Solvent->Nitrile_Double Laminate PPE: Laminate (Silver Shield) or PVA Gloves Halo_Solvent->Laminate

Figure 1: Decision logic for Personal Protective Equipment based on chemical state and solvent compatibility.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Boronic acids are often "fluffy" and carry static charge, causing them to fly off spatulas.

  • Preparation: Place the balance inside the fume hood if possible. If not, use a secondary containment tray and a portable draft shield.

  • Static Control: Use an anti-static gun (Zerostat) on the weighing boat and the bottle neck before dispensing. This prevents the powder from repelling into the air.

  • Transfer: Do not dump the powder. Use a wide-mouth funnel or weighing paper folded into a chute to slide the material into the reaction vessel.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.

Protocol B: Spill Response

Context: A spill of 5g or less in a laboratory setting.

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Put on a tight-fitting respirator (N95/P100) if the spill is outside the hood.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (generates dust).[7]

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the wet slurry into a hazardous waste container.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • Place in a sealed bag labeled "Hazardous Waste - Boron Contaminated."

Waste Disposal & Environmental Compliance

Strict Prohibition: Never dispose of boronic acids or their reaction mixtures down the drain. Boron compounds can be phytotoxic and are regulated in many municipal water districts.

Disposal Classification Table
Waste StreamCompositionDisposal Container Label
Solid Waste Contaminated gloves, weighing boats, spill debrisSolid Hazardous Waste (Trace Organics)
Liquid Waste A Reaction mixture (non-halogenated)Organic Solvents (Flammable)
Liquid Waste B Reaction mixture (halogenated)Halogenated Organic Waste
Aqueous Waste Work-up layers (water washes)Aqueous Waste (Toxic/Irritant)

Note on Heavy Metals: If this material was used in a Suzuki coupling with Palladium (Pd) or Nickel (Ni) catalysts, the waste must be flagged as "Contains Heavy Metals" for proper incineration protocols.

Emergency Response Logic

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhal->Action_Inhal

Figure 2: Immediate First Aid Response Workflow.

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 4-Biphenylboronic acid (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylphenylboronic acid (Analogous Structure). Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[8][9] Retrieved from [8]

  • American Chemical Society (ACS). (2021). Hazard Evaluation and Safety Considerations for Scale-Up of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from

  • BenchChem. (2025).[3] Safe Disposal of Boronic Acid Derivatives: A Procedural Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.